SU 5205 -

SU 5205

Catalog Number: EVT-285165
CAS Number:
Molecular Formula: C15H10FNO
Molecular Weight: 239.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU 5205 is an inhibitor of VEGF receptor 2 (VEGFR2/FLK1; IC50 = 9.6 µM). It inhibits human umbilical vein endothelial cell (HUVEC) mitogenesis induced by VEGF or acidic FGF with IC50 values of 0.9 and 0.6 µM, respectively.
SU 5205 is a VEGFR2 inhibitor.

3-(2-Oxoethylidene)indolin-2-one Derivatives

Compound Description: These compounds, also known as supercinnamaldehyde (SCA) compounds, are characterized by a nitrogen-linked α,β-unsaturated carbonyl moiety at the 3-position of the indolin-2-one core []. Notably, compounds with N-butyl and N-benzyl substituents exhibit potent cytotoxicity against human cancer cell lines []. They act as potent Thioredoxin reductase (TrxR) inhibitors, inducing cellular Trx oxidation, increasing oxidative stress, and ultimately leading to apoptosis [, ].

3-(Nitromethylene)indolin-2-one Analogues

Compound Description: Synthesized via the Henry reaction of isatins with nitromethane, these analogues are notable for their neuroprotective effects, specifically against H2O2-induced apoptosis in PC12 cells []. Furthermore, they exhibit cytotoxicity against lung cancer cell lines like A549 and P388 [].

3-(Benzylidene)indolin-2-one Derivatives

Compound Description: This class of compounds exhibits binding affinity to alpha-synuclein (α-syn) fibrils, implicated in Parkinson’s Disease []. Derivatives with a diene extension at the 3-position and an N-benzyl group on the indoline nitrogen demonstrate enhanced binding to α-syn and some selectivity over beta-amyloid (Aβ) and tau fibrils [].

Relevance: These compounds are closely related to 3-(4-Fluorobenzylidene)indolin-2-one, sharing the central indolin-2-one core and the benzylidene substituent at the 3-position. The research highlights how modifications to the benzylidene group and the indoline nitrogen can significantly impact binding affinities to specific targets [].

3-Substituted Indolin-2-one Derivatives as Kinase Inhibitors

Compound Description: Extensive research highlights the potential of 3-substituted indolin-2-ones as kinase inhibitors for cancer therapy [, , , , , ]. These compounds target various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Jun N-terminal kinase 3 (JNK3) [, , , , , ]. Modifications at the 3-position of the indolin-2-one scaffold are crucial for achieving selectivity and potency against specific kinases [, , , , , ].

Synthesis Analysis

The synthesis of SU 5205 typically involves a condensation reaction between isatin (indoline-2,3-dione) and 4-fluorobenzaldehyde. This reaction is often catalyzed by either an acid or a base to facilitate the formation of the benzylidene moiety at the 3-position of the indolin-2-one core. While specific detailed methodologies are not extensively documented, the general approach emphasizes controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .

Synthetic Steps:

  1. Preparation of Reactants: Isatin and 4-fluorobenzaldehyde are prepared in appropriate concentrations.
  2. Condensation Reaction: The reactants are mixed under acidic or basic conditions, typically at elevated temperatures to promote the reaction.
  3. Purification: The resulting product is purified through recrystallization or chromatography to isolate SU 5205 in high purity.
Molecular Structure Analysis

The molecular structure of SU 5205 features an indolin-2-one core structure with a fluorobenzylidene substituent. The key structural elements include:

  • Indoline Ring: A bicyclic structure that contributes to the compound's aromatic properties.
  • Fluorobenzylidene Group: This substituent enhances biological activity and solubility characteristics.

The structural configuration can be represented using SMILES notation: C=CCN1CCC2=C(CC1)SC(=N2)N.Cl, indicating the presence of double bonds and aromatic systems that are crucial for its biological activity .

Chemical Reactions Analysis

SU 5205 primarily participates in reactions involving its active sites on the indoline structure, which can undergo various chemical transformations such as:

  • Reduction Reactions: Utilizing reducing agents like sodium borohydride can modify the indoline moiety.
  • Substitution Reactions: The presence of functional groups allows for further modifications through halogenation or nitration.
    These reactions are essential for developing derivatives with enhanced pharmacological profiles .
Mechanism of Action

SU 5205 acts as a selective inhibitor of VEGFR2, which plays a critical role in angiogenesis. By binding to this receptor, SU 5205 effectively blocks its activation by vascular endothelial growth factor, leading to:

  • Inhibition of Endothelial Cell Proliferation: This reduces blood vessel formation necessary for tumor growth.
  • Induction of Apoptosis in Tumor Cells: By depriving tumors of their blood supply, SU 5205 can induce cell death.

The detailed mechanism involves competitive inhibition at the receptor site, preventing downstream signaling pathways that promote angiogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of SU 5205 are critical for its application in research and potential therapeutic use:

  • Appearance: Solid powder.
  • Solubility: Soluble in dimethyl sulfoxide but insoluble in water.
  • Stability: Stable under dry conditions; recommended storage at low temperatures (0 - 4 °C short-term; -20 °C long-term).
  • Purity: Typically greater than 98%, ensuring high efficacy in biological assays .
Applications

SU 5205 has significant scientific applications, particularly in cancer research:

  • Oncology Research: As a VEGFR2 inhibitor, it is explored for its potential to treat various cancers by targeting tumor angiogenesis.
  • Drug Development: Its synthesis and modification allow researchers to create analogs with improved efficacy or reduced side effects.
  • In Vitro Studies: Used in cellular assays to study angiogenesis and tumor growth dynamics.
Molecular Mechanisms of Action

VEGFR2/FLK-1 Inhibition Dynamics

Structural Determinants of Target Binding Affinity

SU5205 (3-[4'-fluorobenzylidene]indolin-2-one) is a structural analog of semaxanib (SU5416) but exhibits 87-fold lower potency against VEGFR2 (FLK-1), with a reported IC₅₀ of 9.6 μM compared to semaxanib's 0.11 μM [2] [5]. Computational studies reveal that SU5205 binds to the ATP-binding cleft of VEGFR2, forming critical interactions with the hinge region (Cys919) via its indolin-2-one carbonyl group. The fluorobenzylidene moiety occupies a hydrophobic pocket lined by Leu840, Val848, and Phe1047 residues. However, steric constraints limit optimal positioning due to the absence of a sulfonamide group present in semaxanib, which enhances hydrogen bonding with Asp1046 and Glu885. Electrostatic potential mapping further indicates that SU5205's reduced dipole moment diminishes its affinity for the kinase domain's positive electrostatic cleft [2] [7].

Table 1: Structural Parameters Influencing SU5205-VEGFR2 Binding

Structural FeatureRole in VEGFR2 BindingComparison to Semaxanib
Indolin-2-one carbonylH-bond acceptor with Cys919Identical interaction
Fluorobenzylidene moietyHydrophobic occupancy in Leu840/Val848 pocketSuboptimal burial due to smaller volume
Absence of sulfonamide groupNo H-bond with Asp1046/Glu885Semaxanib forms dual H-bonds
Dipole moment4.2 DebyeSemaxanib: 6.8 Debye

Allosteric Modulation of Kinase Domain Conformational States

Molecular dynamics simulations demonstrate that SU5205 binding stabilizes VEGFR2 in a "DFG-out" inactive conformation, where the phenylalanine residue (Phe1047) of the DFG motif rotates outward, occluding the ATP-binding site. This shifts the αC-helix away from the catalytic cleft, disrupting salt bridge formation between Glu885 and Lys868. However, SU5205 induces less pronounced conformational rigidity compared to semaxanib, evidenced by higher root-mean-square deviation (RMSD) fluctuations (1.8 Å vs. 1.2 Å). Consequently, SU5205 exhibits weaker suppression of activation loop phosphorylation (Tyr996/Tyr1059) due to incomplete closure of the hydrophobic spine [2] [7].

Downstream Signaling Pathway Disruption

Angiogenesis Suppression via VEGF-A/VEGFR2 Axis Interference

SU5205 disrupts VEGF-A-mediated angiogenesis by competitively inhibiting VEGFR2 kinase activity. In endothelial cells, SU5205 (10 μM) reduces VEGF-A-induced VEGFR2 autophosphorylation by 60–70%, diminishing downstream PLCγ phosphorylation and subsequent intracellular calcium flux [3] [5]. This impairs membrane recruitment of adaptors like TSAd (T-cell-specific adapter) and Nck, which are essential for actin cytoskeleton reorganization in podocytes—a process critical for vascular integrity [3]. Additionally, SU5205 abrogates VEGF-A-dependent endothelial cell mitogenesis (IC₅₀ = 5.1 μM) by blocking ERK1/2-mediated transcription of pro-angiogenic genes (e.g., MMP9, IL-8) [5] [6].

Table 2: SU5205 Effects on Angiogenic Factors in Cellular Models

Angiogenic FactorFunctionSU5205-Induced ChangeExperimental System
VEGFR2 phosphorylationActivates kinase signaling↓ 60–70%HUVECs, 10 μM SU5205
PLCγ activationMediates calcium release↓ 55%Podocytes, 10 μM SU5205
MMP9 transcriptionPromotes ECM remodeling↓ 4-foldEndothelial cells
Actin polymerizationFacilitates cell migrationDisruptedPodocyte injury model

Cross-Talk with MAPK/ERK and PI3K/AKT Cascades

SU5205 indirectly attenuates parallel oncogenic pathways by disrupting VEGFR2-driven feedback loops. In tumor microenvironments, VEGF-A/VEGFR2 signaling transactivates EGFR and PDGFR, amplifying MAPK/ERK and PI3K/AKT cascades. SU5205 treatment (IC₅₀ ~9.6 μM) reduces phosphorylated ERK by 50% and AKT by 40% in VEGF-stimulated endothelial cells [5] [6]. This occurs via:

  • MAPK/ERK suppression: Impaired VEGFR2-Grb2-SOS complex formation prevents RAS activation.
  • PI3K/AKT inhibition: Reduced VEGFR2-associated PI3K p85 subunit recruitment decreases PIP3 generation.Notably, SU5205 minimally affects direct EGFR or IGF1R activation, confirming selectivity for VEGFR2-dependent cross-talk [6]. Recent studies also implicate circRNAs (e.g., circRNA_0008717) in modulating VEGFR2 expression during EMT in gastrointestinal malignancies; SU5205 may indirectly dysregulate such non-coding RNA networks by blocking VEGF-driven transcriptional programs [1] [10].

Properties

Product Name

SU 5205

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-

InChI Key

QIERHADIMMFZNE-LCYFTJDESA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2

Solubility

Soluble in DMSO

Synonyms

SU 5205; SU-5205; SU5205.

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.